molecular formula C20H32N2O2 B12044133 Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate

Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate

Cat. No.: B12044133
M. Wt: 332.5 g/mol
InChI Key: OSQNLGZAVMYNII-UHFFFAOYSA-N
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Description

Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate is a chemical compound with the molecular formula C19H30N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a benzyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-piperidone. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl piperidin-4-ylcarbamate
  • Tert-butyl (1-benzylpiperidin-4-yl)methylcarbamate
  • Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

Uniqueness

Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-[2-(1-benzylpiperidin-4-yl)propyl]carbamate

InChI

InChI=1S/C20H32N2O2/c1-16(14-21-19(23)24-20(2,3)4)18-10-12-22(13-11-18)15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,21,23)

InChI Key

OSQNLGZAVMYNII-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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